4-Aminobutyrate ethyl hydrochloride

Description

Overview of Ethyl 4-aminobutyrate Hydrochloride as a Research Compound

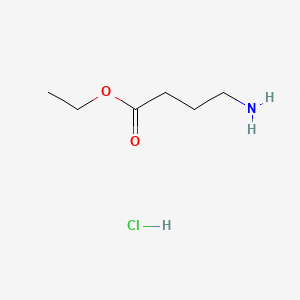

Ethyl 4-aminobutyrate hydrochloride, with the CAS number 6937-16-2, is recognized as a valuable compound in various research and development settings. guidechem.com It is known for its role as an intermediate in the synthesis of more complex molecules. chemicalbook.comguidechem.comchemicalbook.com The basic structure consists of an ethyl group attached to a 4-aminobutyrate molecule, with a hydrochloride salt making it a white to almost white crystalline powder. chemicalbook.comguidechem.com This solubility in substances like methanol (B129727) enhances its utility in laboratory settings. chemicalbook.comchembk.com

Below is a table summarizing some of the key physicochemical properties of Ethyl 4-aminobutyrate hydrochloride:

| Property | Value |

| Molecular Formula | C6H14ClNO2 guidechem.comnih.gov |

| Molecular Weight | 167.63 g/mol scbt.comnih.gov |

| Melting Point | 89-91 °C chemicalbook.comchembk.comsigmaaldrich.com |

| Appearance | White to almost white solid, powder, or crystals chemicalbook.comguidechem.com |

| Solubility | Soluble in methanol chemicalbook.comchembk.com |

| Storage | Hygroscopic; should be kept in a dark, dry place at room temperature chemicalbook.com |

Significance in Biochemical and Pharmaceutical Research

The significance of Ethyl 4-aminobutyrate hydrochloride in biochemical and pharmaceutical research lies primarily in its function as a building block or intermediate in organic synthesis. chemicalbook.comchemicalbook.com Researchers utilize it to create new organic compounds with specific desired structures and functionalities. chemicalbook.comchemicalbook.com Its identity as an amino acid derivative makes it a valuable component in the design and synthesis of novel bioactive compounds and potential new drug entities. chemicalbook.comchemicalbook.com

In the pharmaceutical industry, it serves as an intermediate in the synthesis of various drugs, including certain antihypertensive agents and local anesthetics. guidechem.com It is also used in laboratory research as a reagent or a starting material for chemical reactions. guidechem.com

Role as a Derivative of Gamma-Aminobutyric Acid (GABA) in Research Contexts

Ethyl 4-aminobutyrate hydrochloride is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. guidechem.comnih.gov While the compound itself is used as a research tool, its relationship to GABA is a key aspect of its scientific interest. guidechem.com For instance, a related compound, 4-aminobutyric acid methyl ester hydrochloride (GME), has been studied as a precursor to GABA that can cross the blood-brain barrier. nih.gov GME was found to be hydrolyzed to GABA in brain homogenates and to inhibit GABA uptake. nih.gov This line of research highlights the potential for GABA esters to be used as tools to study the GABAergic system.

Current Research Landscape and Future Directions

The current research landscape for Ethyl 4-aminobutyrate hydrochloride and similar GABA derivatives continues to expand. For example, recent studies have explored novel GABA derivatives as inhibitors of branched-chain aminotransferase 1 (BCAT1), a potential therapeutic target in certain cancers. nih.gov This research involves the synthesis of complex molecules where a GABA derivative forms a core component. nih.gov

Future research will likely continue to leverage Ethyl 4-aminobutyrate hydrochloride as a versatile starting material for the synthesis of novel compounds. Its utility in creating libraries of molecules for screening in various biological assays is a significant asset. The exploration of its potential as a tool to modulate GABAergic neurotransmission in experimental models remains an area of interest for neuroscientists. As synthetic methodologies advance, the applications for this and other GABA derivatives in academic and pharmaceutical research are poised to grow.

Properties

IUPAC Name |

ethyl 4-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-2-9-6(8)4-3-5-7;/h2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVQSUBJMYZELD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00989144 | |

| Record name | Ethyl 4-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00989144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6937-16-2 | |

| Record name | Butanoic acid, 4-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6937-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6937-16-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00989144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobutyrate ethyl hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological and Pharmacological Research Applications

Investigations into Neurotransmitter Systems

As the main inhibitory neurotransmitter, GABA plays a crucial role in maintaining the balance of neuronal activity, and its dysfunction is implicated in numerous neurological disorders. nih.gov Derivatives like Ethyl 4-aminobutyrate hydrochloride are utilized as chemical tools to explore the intricacies of the GABAergic system. medchemexpress.com

The GABAergic signaling pathway encompasses the series of molecular events initiated when GABA binds to its corresponding receptors on a neuron's surface. ebi.ac.uk This binding triggers a signal that typically reduces the neuron's activity. youtube.com GABA itself is synthesized from glutamate, and its signaling is critical for controlling neuronal hyperactivity associated with conditions like fear and anxiety. youtube.comnih.gov As a direct ester of GABA, Ethyl 4-aminobutyrate hydrochloride is a relevant compound for researchers studying the molecules that can influence or mimic aspects of this pathway.

GABA exerts its effects by binding to three main types of receptors: GABA-A, GABA-B, and GABA-C. nih.gov These receptors are fundamental to mediating fast-acting synaptic inhibition in the brain. nih.gov

GABA-A and GABA-C Receptors: These are ligand-gated ion channels. youtube.com When GABA binds to them, they open to allow chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential. youtube.com

GABA-B Receptors: These are G-protein-coupled receptors that create a slower, more prolonged inhibitory effect. nih.gov Their activation leads to the opening of potassium channels, allowing positive potassium ions to exit the cell, which also results in hyperpolarization. youtube.com

The study of how different compounds interact with these varied receptor types is a key area of pharmacological research. Ethyl 4-aminobutyrate hydrochloride serves as a biochemical reagent in life science research that may be related to these receptor systems. medchemexpress.com

| GABA Receptor Types and Mechanisms | |

| GABA-A | Ligand-gated chloride channel; promotes rapid influx of Cl⁻, causing hyperpolarization. youtube.com |

| GABA-B | G-protein-coupled receptor; activates K⁺ channels, causing an efflux of K⁺ and slower, prolonged hyperpolarization. nih.govyoutube.com |

| GABA-C | Ligand-gated chloride channel, similar to GABA-A, leading to neuronal inhibition. youtube.com |

The fundamental function of GABAergic signaling is the reduction of neuronal excitability. nih.gov By hyperpolarizing neurons, GABAergic activity makes it more difficult for excitatory signals to trigger an action potential, thus providing both tonic and phasic modulation of neuronal activity. wikipedia.orgfrontiersin.org This inhibitory action is critical for shaping synaptic transmission throughout the central nervous system. Volatile anesthetics, for example, are known to inhibit the release of neurotransmitters like GABA, demonstrating the importance of presynaptic mechanisms in controlling synaptic transmission. nih.gov As a GABA derivative, Ethyl 4-aminobutyrate hydrochloride is a molecule used in research contexts that explore these fundamental processes of neuronal inhibition and communication.

Role in Enzyme Inhibition and Modulation

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation and remodeling of the extracellular matrix. nih.gov Their activity is crucial in both normal physiological processes and diseases, and the search for specific inhibitors is an active area of research. nih.govnih.gov

Based on the available research, there is no scientific evidence to suggest that Ethyl 4-aminobutyrate hydrochloride acts as an inhibitor of Matrix Metalloproteinases (MMPs).

There is no information available in the searched literature detailing a mechanism by which Ethyl 4-aminobutyrate hydrochloride would inhibit MMPs. The most common mechanisms for MMP inhibitors involve binding to the zinc ion within the enzyme's active site, an action not described for this compound. nih.gov

Research on Gamma-Aminobutyrate Transaminase (GABA-T) Inhibition

Gamma-aminobutyrate transaminase (GABA-T) is a critical enzyme in neural metabolism. Its primary function is to catalyze the degradation of GABA, an inhibitory neurotransmitter, into succinate (B1194679) semialdehyde. wikipedia.org Because low concentrations of GABA in the brain are associated with several neurological disorders, including Parkinson's disease, inhibiting GABA-T has become a key focus of medical research. wikipedia.org The goal of such research is to elevate GABA levels in the brain by preventing its breakdown. wikipedia.orgnih.gov

As a derivative of GABA, Ethyl 4-aminobutyrate hydrochloride is studied for its potential role in the context of neurological disorders and neurotransmitter systems. chemicalbook.comguidechem.com Research into compounds that can modulate the GABA system often involves examining their interaction with key enzymes like GABA-T. The inhibition of this enzyme is a widely used technique for studying GABA turnover rates in different regions of the brain, providing valuable data for understanding neural function and dysfunction. nih.gov

Cellular and Molecular Studies

In controlled laboratory settings, Ethyl 4-aminobutyrate hydrochloride has been investigated for its effects on various cellular and molecular processes. These studies have highlighted its potential to counteract cellular damage and degeneration. The compound is noted to be a potent inhibitor of matrix metalloproteinases. biosynth.com

| Research Area | Key Finding | Reference |

| Lipofuscin Production | Shown to inhibit the formation of lipofuscin in cell cultures. | biosynth.com |

| Oxidative Stress | Demonstrated to reduce oxidative stress in cellular models. | biosynth.com |

| Toxic Substance Uptake | Found to inhibit the uptake of toxic substances by cells. | biosynth.com |

| Degenerative Processes | Observed to suppress processes linked to degenerative diseases like Parkinson's in cell cultures. | biosynth.com |

Research has demonstrated that Ethyl 4-aminobutyrate hydrochloride can inhibit the production of lipofuscin in cell cultures. biosynth.com Lipofuscin, often referred to as the "age pigment," is an aggregate of oxidized proteins and lipids that accumulates in cells over time. Its accumulation is a hallmark of aging and is implicated in the pathology of various degenerative diseases.

The compound has been shown to reduce oxidative stress in cellular models. biosynth.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. This type of stress can damage DNA, proteins, and lipids, contributing to cellular aging and various diseases. The parent compound, GABA, has also been noted for its cytoprotective effects against oxidative insults in cell models. nih.gov

Studies have indicated that Ethyl 4-aminobutyrate hydrochloride can inhibit the uptake of toxic substances by cells. biosynth.com This mechanism is crucial for protecting cells from environmental toxins or harmful metabolic byproducts that could otherwise lead to cellular damage or death.

Ethyl 4-aminobutyrate hydrochloride has been observed to suppress degenerative processes in cell cultures, including those modeling Parkinson's disease. biosynth.com Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons, and imbalances in the GABA system are linked to the disease's pathology. wikipedia.orgnih.gov Research using cell culture models is a fundamental first step in identifying compounds that could potentially halt or slow such neurodegenerative processes. nih.gov

Preclinical Investigations of Therapeutic Potential

The cellular and molecular findings for Ethyl 4-aminobutyrate hydrochloride form the basis of its preclinical profile. Its demonstrated ability to inhibit matrix metalloproteinases, reduce oxidative stress, and suppress markers of cellular aging and neurodegeneration positions it as a compound of interest for further investigation. biosynth.com While it is primarily used as a biochemical reagent for life science research and a building block in the synthesis of other bioactive compounds, its diverse effects at the cellular level underscore its potential relevance for developing future therapeutic agents. chemicalbook.comguidechem.commedchemexpress.com

Research in Neurological Disorders (e.g., anxiety, insomnia, epilepsy)

The research applications of Ethyl 4-aminobutyrate hydrochloride in neurological disorders are largely predicated on its identity as an ester of GABA. GABA is the principal inhibitory neurotransmitter in the brain, and its role in controlling nerve cell hyperactivity associated with anxiety, stress, and fear is well-established. nih.gov Perturbations in GABAergic signaling are linked to several neurological and psychiatric conditions, including anxiety disorders, insomnia, and epilepsy. nih.gov

As a GABA prodrug, Ethyl 4-aminobutyrate is designed to be more lipid-soluble than GABA itself, potentially allowing it to cross the blood-brain barrier more readily. nih.govnih.gov Once in the central nervous system, it is hypothesized to be hydrolyzed by esterases, releasing GABA and thereby augmenting inhibitory neurotransmission. nih.gov This mechanism is of significant interest to researchers studying conditions characterized by a deficit in GABAergic tone.

While direct clinical studies on Ethyl 4-aminobutyrate hydrochloride for these specific conditions are not extensively documented in publicly available research, its utility as a research tool is significant. It allows for the investigation of the therapeutic potential of enhancing GABA levels in the brain. For instance, studies on other GABAergic agents and prodrugs have shown promise in preclinical models of anxiety, insomnia, and epilepsy. drugbank.comwikipedia.org The compound Muscimol, a potent GABA-A receptor agonist, is under investigation for its potential to treat anxiety and insomnia. wikipedia.org Research on GABAergic agents provides a foundation for the study of compounds like Ethyl 4-aminobutyrate hydrochloride in these neurological disorders.

Table 1: Research Context of GABAergic Modulation in Neurological Disorders

| Neurological Disorder | Role of GABA System | Research Focus with GABAergic Agents |

| Anxiety | Reduced GABAergic inhibition is associated with anxiety states. | Investigating the anxiolytic effects of enhancing GABAergic transmission. |

| Insomnia | GABAergic neurons are crucial for promoting sleep and inhibiting arousal. | Exploring the hypnotic potential of compounds that increase GABA levels. nih.gov |

| Epilepsy | Seizures can result from an imbalance between excitatory and inhibitory neurotransmission, often involving GABAergic dysfunction. nih.gov | Studying the anticonvulsant properties of agents that boost GABAergic inhibition. |

Anticonvulsant Activity Studies

The investigation into the anticonvulsant properties of Ethyl 4-aminobutyrate hydrochloride is rooted in the well-established role of GABA in seizure control. A deficiency in GABAergic inhibition is a key factor in the pathophysiology of epilepsy. nih.gov Therefore, therapeutic strategies often aim to enhance GABAergic transmission.

Research on GABA prodrugs and GABA uptake inhibitors has provided a strong rationale for studying the anticonvulsant potential of compounds like Ethyl 4-aminobutyrate hydrochloride. For example, studies on 4-aminobutyric acid methyl ester hydrochloride, a similar GABA ester, demonstrated its ability to decrease isoniazid-induced convulsions in rats. nih.gov This effect is attributed to its hydrolysis to GABA within the brain. nih.gov

Table 2: Anticonvulsant Research on Related GABAergic Compounds

| Compound/Class | Animal Model | Observed Effect |

| 4-Aminobutyric acid methyl ester hydrochloride | Isoniazid-induced convulsions (rat) | Decrease in convulsions. nih.gov |

| GABA-mimetic drugs (general) | Genetically determined epilepsy (gerbils) | High anticonvulsant potency. nih.gov |

| GABA uptake inhibitors | Sound-induced seizures (mice) | Suppression of seizures. nih.gov |

| 2-substituted 4-hydroxybutanamides (GAT inhibitors) | Acetic acid-induced writhing (mice) | Antinociceptive effects. wikipedia.org |

Antinociceptive Activity Research

The role of the GABAergic system in pain modulation has prompted research into the antinociceptive (pain-relieving) properties of GABAergic compounds, including Ethyl 4-aminobutyrate hydrochloride. GABAergic interneurons in the spinal cord and brain are known to regulate nociceptive pathways. nih.gov

Research has shown that GABA agonists can produce antinociception. nih.gov As a GABA prodrug, Ethyl 4-aminobutyrate hydrochloride is of interest for its potential to deliver GABA to the central nervous system and thereby exert analgesic effects. nih.gov Studies on other GABA agonists have demonstrated their effectiveness in various pain models. nih.gov For example, the antinociceptive action of several GABA agonists has been observed in the hot-plate and tail-immersion tests in mice. medscape.com

Furthermore, research into novel GABA transporter inhibitors has revealed antinociceptive properties in models of inflammatory and neuropathic pain, such as the acetic acid-induced writhing test and the formalin test. wikipedia.org These findings support the investigation of Ethyl 4-aminobutyrate hydrochloride in similar preclinical pain models to evaluate its potential analgesic efficacy. nih.govresearchgate.netpreprints.organs-biotech.com

Anti-cancer Research Applications

Beyond its role in the nervous system, Ethyl 4-aminobutyrate hydrochloride has been identified as a potent inhibitor of matrix metalloproteinases (MMPs). nih.gov MMPs are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a process that is essential for tumor invasion, metastasis, and angiogenesis (the formation of new blood vessels that supply tumors). nih.govnih.gov Therefore, the inhibition of MMPs represents a promising strategy in cancer therapy.

While the specific mechanisms of MMP inhibition by Ethyl 4-aminobutyrate hydrochloride require more detailed investigation, the general principle involves the inhibitor molecule binding to the active site of the MMP, thereby blocking its enzymatic activity. nih.gov Research on other MMP inhibitors has shown that they can prevent local tumor invasion and inhibit tumor neovascularization. nih.gov

The study of Ethyl 4-aminobutyrate hydrochloride in this context involves evaluating its specificity for different MMP isoforms and its efficacy in preclinical cancer models. The potential for this compound to be used as a tool to study the role of specific MMPs in cancer progression is also a significant area of research.

Table 3: Research Focus on MMP Inhibition in Cancer

| Research Area | Key Objective |

| Enzyme Inhibition Assays | To determine the inhibitory potency and selectivity of Ethyl 4-aminobutyrate hydrochloride against various MMP subtypes. |

| Cell-based Invasion Assays | To assess the ability of the compound to prevent cancer cell migration and invasion through an artificial extracellular matrix. |

| In Vivo Tumor Models | To evaluate the effect of Ethyl 4-aminobutyrate hydrochloride on tumor growth, metastasis, and angiogenesis in animal models of cancer. |

Studies on Antidepressant-like Activities

The potential for GABAergic agents to exert antidepressant effects is an emerging area of research. nih.govmdpi.compsychiatrictimes.compsu.edu Dysregulation of the GABAergic system has been implicated in the pathophysiology of major depressive disorder. psychiatrictimes.comnih.gov Some studies suggest that enhancing GABAergic neurotransmission could have antidepressant effects. psu.eduneurosciencenews.com

As a GABA prodrug, Ethyl 4-aminobutyrate hydrochloride is a candidate for investigation in this area. The rationale is that by increasing GABA levels in the brain, it may help to correct the GABAergic deficits associated with depression. nih.gov Preclinical studies with other GABAergic compounds have shown antidepressant-like activity in animal models such as the forced swim test and the tail suspension test.

For example, some GABA-A receptor modulators and GABA transporter inhibitors have demonstrated effects in these models. wikipedia.orgpsychiatrictimes.com While direct evidence for the antidepressant-like activity of Ethyl 4-aminobutyrate hydrochloride is limited, its properties as a GABA prodrug make it a compound of interest for future research in the development of novel antidepressant therapies. nih.govnih.gov

Analytical and Characterization Methodologies in Research

Spectroscopic Analysis in Research

Spectroscopic techniques are fundamental in the structural elucidation of ethyl 4-aminobutyrate hydrochloride, providing detailed insights into its molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of ethyl 4-aminobutyrate hydrochloride. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR analysis, the chemical shifts and coupling constants of the protons offer a detailed map of the molecule's structure. The ethyl ester group is characterized by a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-). The propyl chain attached to the nitrogen atom exhibits distinct signals for each of its methylene groups. The presence of the hydrochloride salt influences the chemical shift of the protons adjacent to the ammonium (B1175870) group, often causing a downfield shift due to the electron-withdrawing effect.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ester group typically appears as a distinct peak in the downfield region of the spectrum. The carbons of the ethyl group and the propyl chain each resonate at characteristic chemical shifts, allowing for the complete assignment of the carbon framework of the molecule.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Ethyl 4-aminobutyrate Hydrochloride

| Atom | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | ~1.25 | Triplet | ~7.1 | ~14.2 |

| -O-CH₂- (ethyl) | ~4.13 | Quartet | ~7.1 | ~60.8 |

| -CH₂-C=O | ~2.45 | Triplet | ~7.4 | ~31.5 |

| -CH₂-CH₂-C=O | ~1.95 | Multiplet | ~24.5 | |

| -CH₂-NH₃⁺ | ~3.02 | Triplet | ~7.6 | ~39.8 |

| C=O | ~173.0 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration used for the analysis.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in ethyl 4-aminobutyrate hydrochloride. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of ethyl 4-aminobutyrate hydrochloride displays several characteristic absorption bands. The presence of the ester group is confirmed by a strong absorption peak corresponding to the C=O stretching vibration, typically observed around 1730 cm⁻¹. The C-O stretching vibrations of the ester are also visible in the fingerprint region.

The primary amine hydrochloride salt (-NH₃⁺) gives rise to a broad absorption band in the region of 3200-2800 cm⁻¹, which is characteristic of N-H stretching vibrations in an ammonium salt. This broadness is a result of hydrogen bonding. Bending vibrations for the -NH₃⁺ group are also observed around 1600-1500 cm⁻¹. The C-H stretching vibrations of the alkyl chain are typically seen just below 3000 cm⁻¹.

Table 2: Key Infrared Absorption Frequencies for Ethyl 4-aminobutyrate Hydrochloride

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Ammonium (-NH₃⁺) | N-H Stretch | 3200 - 2800 (broad) |

| Ammonium (-NH₃⁺) | N-H Bend | 1600 - 1500 |

| Alkyl (C-H) | C-H Stretch | 2980 - 2850 |

| Ester (C=O) | C=O Stretch | ~1730 |

| Ester (C-O) | C-O Stretch | 1300 - 1100 |

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are essential for assessing the purity of ethyl 4-aminobutyrate hydrochloride and for its quantification in various matrices. These techniques separate the compound from impurities based on its physicochemical properties.

High-Performance Liquid Chromatography (HPLC) in Research

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like ethyl 4-aminobutyrate hydrochloride. Due to the lack of a strong chromophore in its structure, direct UV detection can be challenging. Therefore, derivatization is often employed to enhance its detectability. nih.govmdpi.com

One common approach involves pre-column derivatization with a reagent that introduces a chromophore or fluorophore into the molecule. nih.gov For instance, reagents like dansyl chloride or o-phthalaldehyde (B127526) (OPA) can react with the primary amine group to form highly fluorescent derivatives that can be detected with high sensitivity. researchgate.net The choice of the derivatizing agent and the reaction conditions are critical for achieving complete and reproducible derivatization.

Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed for the analysis of polar compounds like ethyl 4-aminobutyrate hydrochloride, sometimes without the need for derivatization. jocpr.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. This allows for the retention and separation of polar analytes.

A typical reversed-phase HPLC method, following derivatization, would utilize a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol (B129727). The detection wavelength is set according to the maximum absorbance of the chosen derivative.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, due to its salt nature and the presence of a polar primary amine group, ethyl 4-aminobutyrate hydrochloride is not directly amenable to GC analysis. It requires a derivatization step to increase its volatility and thermal stability. sigmaaldrich.com

Common derivatization techniques for amino compounds in GC include silylation and acylation. researchgate.net Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the active hydrogens of the amine and any residual carboxylic acid groups to form volatile trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.comnih.gov

Acylation, using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA), can also be employed to form volatile derivatives. The choice of the derivatization reagent and reaction conditions must be carefully optimized to ensure complete derivatization and avoid the formation of byproducts. Following derivatization, the sample is injected into the GC, where it is separated on a suitable capillary column and detected, often by a flame ionization detector (FID) or a mass spectrometer (MS).

Mass Spectrometry for Molecular Characterization

Mass Spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structure of ethyl 4-aminobutyrate hydrochloride by analyzing the mass-to-charge ratio of its ions.

When coupled with GC (GC-MS), the mass spectrometer can provide detailed structural information based on the fragmentation pattern of the derivatized analyte. In electrospray ionization (ESI) mass spectrometry, which is often coupled with HPLC (LC-MS), the intact protonated molecule [M+H]⁺ can be observed, confirming the molecular weight of the free base form of the compound.

The fragmentation of the molecular ion in the mass spectrometer provides a unique fingerprint that can be used for structural elucidation. For ethyl 4-aminobutyrate hydrochloride, common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the alkyl chain, and fragmentation of the aminobutyrate backbone. The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule. For example, a characteristic fragment would be the acylium ion resulting from the loss of the ethoxy group.

Other Analytical Techniques

Beyond mass spectrometry, other methods are employed to ensure the quality and characterize the properties of ethyl 4-aminobutyrate hydrochloride.

Titration is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. For ethyl 4-aminobutyrate hydrochloride, argentometric titration is a specified method for purity assessment. tcichemicals.com

In this context, argentometric titration is used to quantify the amount of chloride present in the sample. A solution of the compound is titrated with a standardized solution of silver nitrate (B79036) (AgNO₃). The silver ions (Ag⁺) react with the chloride ions (Cl⁻) from the hydrochloride salt to form a precipitate of silver chloride (AgCl), which is a white solid.

The reaction is: Ag⁺(aq) + Cl⁻(aq) → AgCl(s)

The endpoint of the titration, when all the chloride ions have reacted, can be detected using an indicator or by potentiometric means. By knowing the volume and concentration of the silver nitrate solution required to reach the endpoint, the amount of chloride in the original sample can be calculated. This, in turn, allows for the determination of the purity of the ethyl 4-aminobutyrate hydrochloride salt. Purity is often specified to be a minimum of 98.0% by this method. tcichemicals.com

Thermal analysis comprises a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. For a crystalline solid like ethyl 4-aminobutyrate hydrochloride, the most common thermal analysis technique is the determination of its melting point.

The melting point is a critical physical property that provides information about the purity of a compound. A pure crystalline solid typically has a sharp and well-defined melting point range. Impurities tend to depress and broaden the melting range. The reported melting point for ethyl 4-aminobutyrate hydrochloride is in the range of 89-91 °C. chemicalbook.comsigmaaldrich.com This value serves as a key specification for identifying the compound and assessing its purity. tcichemicals.com

Emerging Research Areas and Interdisciplinary Studies

Medicinal Chemistry and Drug Design

Ethyl 4-aminobutyrate hydrochloride serves as a versatile scaffold and starting material in the creation of novel therapeutic agents. chemicalbook.com Its inherent chemical properties are leveraged by medicinal chemists to explore new frontiers in drug development.

Design and Synthesis of New Drugs and Bioactive Compounds

As a derivative of an amino acid, ethyl 4-aminobutyrate hydrochloride is a significant tool in biochemical and pharmaceutical research. chemicalbook.comchemicalbook.com It is particularly valuable in the design and synthesis of new drugs and other bioactive compounds. chemicalbook.comchemicalbook.com The compound's structure, featuring an ethyl ester and a primary amine, allows for a variety of chemical modifications, making it an ideal starting point for creating more complex molecules with specific biological activities. guidechem.com For instance, it can be used to produce ethyl 4-isocyanatobutyrate, a precursor for other functionalized organic compounds. guidechem.com Its utility as a building block is evident in its application in organic synthesis to construct molecules with desired structural and functional properties. chemicalbook.comchemicalbook.com

The synthesis of novel compounds often involves multi-step processes where ethyl 4-aminobutyrate hydrochloride can be a key intermediate. Researchers have utilized similar amino acid hydrochlorides in the synthesis of complex heterocyclic structures. For example, in the creation of novel heteroaromatic substrates for GABA aminotransferase, related amino acid hydrochlorides are synthesized and used as foundational elements. nih.gov These synthetic routes can involve steps like Boc protection and deprotection to yield the desired amino acid products as hydrochloride salts. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. While specific SAR studies focusing exclusively on ethyl 4-aminobutyrate hydrochloride are not extensively detailed in the public domain, the principles of SAR are directly applicable to its derivatives. By systematically modifying the ethyl ester or the aminobutyl chain, researchers can probe the structural requirements for interaction with a biological target.

For example, in the broader context of GABAergic compounds, SAR studies are crucial. The design of inhibitors for enzymes like GABA aminotransferase (GABA-AT) involves synthesizing a series of related compounds to identify which structural features enhance binding affinity and inhibitory potential. nih.gov Aromatic amino acid compounds have been synthesized and evaluated as competitive inhibitors of GABA-AT, revealing that while some were poor inhibitors, they served as substrates for the enzyme, providing a scaffold for developing more potent, mechanism-based inactivators. nih.gov These types of studies provide a framework for how ethyl 4-aminobutyrate hydrochloride could be similarly modified and studied to elucidate its own SAR.

Molecular Docking and Dynamics Simulations

Molecular modeling techniques, including docking and dynamics simulations, are powerful computational tools used to predict and analyze the interaction between a small molecule and a protein target at the atomic level. These methods are instrumental in rational drug design. In the context of GABA-related research, computer modeling has been used to understand the substrate activity of various compounds with GABA-AT. nih.gov

For derivatives of ethyl 4-aminobutyrate hydrochloride, molecular docking could be employed to predict their binding modes within the active site of a target protein. For instance, in the development of neuronal nitric oxide synthase (nNOS) inhibitors, increasing the lipophilicity and rigidity of a lead compound was a key design strategy to enhance permeability. nih.gov Molecular docking of these new analogs revealed how changes in their structure, such as the introduction of a pyrrolidine (B122466) ring, affected their binding to the enzyme. nih.gov Similar computational approaches could be applied to derivatives of ethyl 4-aminobutyrate hydrochloride to guide the design of new molecules with improved potency and selectivity for their intended biological targets.

Neuropharmacological Research

The structural similarity of ethyl 4-aminobutyrate hydrochloride to GABA, the primary inhibitory neurotransmitter in the central nervous system, makes it a compound of significant interest in neuropharmacology. guidechem.com

Advanced Studies on Neurotransmitter Functions

Ethyl 4-aminobutyrate hydrochloride and its analogs are valuable tools for investigating the intricacies of neurotransmitter systems. guidechem.com Research on related compounds provides insights into how modifications of the GABA structure can affect interactions with its receptors and transporters. For example, L-theanine (N-ethyl-L-glutamine), another amino acid derivative, has been shown to increase brain levels of serotonin, dopamine, and GABA itself. nih.gov It also exhibits affinities for AMPA, Kainate, and NMDA receptors, highlighting the complex ways in which GABA analogs can modulate neurotransmission. nih.gov

Similarly, studies on muscimol, a potent GABA-A receptor agonist, demonstrate how compounds that mimic GABA can be used to probe the function of the GABAergic system. wikipedia.org Muscimol's ability to activate GABA-A receptors and reduce neuronal excitability makes it a key research tool. wikipedia.org While ethyl 4-aminobutyrate hydrochloride itself may not be a direct GABA agonist, its potential to be metabolized into GABA or to interact with GABAergic components makes it relevant for such advanced studies. A related compound, 4-aminobutyric acid methyl ester hydrochloride (GME), is hydrolyzed to GABA by brain homogenates and acts as an inhibitor of GABA binding to synaptic membranes. nih.gov

Exploration of Blood-Brain Barrier Permeability Enhancement

A significant challenge in treating central nervous system disorders is the delivery of therapeutic agents across the blood-brain barrier (BBB). The esterification of GABA to form compounds like ethyl 4-aminobutyrate hydrochloride is a strategy aimed at increasing lipophilicity and potentially enhancing BBB penetration. The parallel artificial membrane permeability assay for the blood-brain barrier (PAMPA-BBB) is a common method used to evaluate the permeability of new compounds. nih.gov

Research has shown that methyl and ethyl esters of GABA can cross the BBB more effectively than GABA itself. nih.gov Specifically, 4-aminobutyric acid methyl ester hydrochloride has been demonstrated to cross the blood-brain barrier in rats. nih.gov This suggests that the ethyl ester form would likely exhibit similar or enhanced permeability. The design of CNS-active drugs often involves a delicate balance between increasing lipophilicity for better BBB passage and maintaining sufficient water solubility and avoiding active efflux by transporters like P-glycoprotein. nih.gov The study of compounds like ethyl 4-aminobutyrate hydrochloride contributes to a better understanding of the structure-permeability relationships that govern the entry of drugs into the brain.

Material Science Applications

Ethyl 4-aminobutyrate hydrochloride is emerging as a valuable building block in material science, particularly in the synthesis of novel polymers and functional materials. Its bifunctional nature, possessing both an amine and an ester group, allows it to be incorporated into various polymeric structures, thereby imparting specific properties to the resulting materials.

Researchers are exploring the use of Ethyl 4-aminobutyrate hydrochloride in creating advanced materials with tailored characteristics.

One significant area of research involves the chemoenzymatic synthesis of peptide and nylon copolymers. In a notable study, Ethyl 4-aminobutyrate hydrochloride, referred to as nylon 4Et, was used as a monomer in copolymerization with L-glutamic acid diethyl ester. mdpi.com The enzyme papain was found to effectively catalyze this reaction, leading to the formation of copolymers. A key finding was that incorporating the nylon 4 unit into the peptide structure altered the thermal properties of the resulting material. mdpi.com This suggests a method for tuning the characteristics of bioplastics, as nylon 4 is a biomass-based and biodegradable polymer. mdpi.com The resulting copolymers with varied nylon units are anticipated to form fewer intermolecular hydrogen bonds, which modifies their thermal profiles and broadens their potential applications as functional and structural materials. mdpi.com

Table 1: Chemoenzymatic Copolymerization of L-Glutamic Acid and Nylon Units

| Enzyme | Monomers | Result | Key Finding | Reference |

|---|---|---|---|---|

| Papain | L-glutamic acid diethyl ester, Ethyl 4-aminobutyrate hydrochloride (nylon 4Et) | Successful copolymerization | Broad substrate specificity of papain enabled the reaction. mdpi.com | mdpi.com |

| Bromelain | L-glutamic acid diethyl ester, Nylon units | No copolymerization | Did not catalyze the reaction. mdpi.com | mdpi.com |

| Proteinase K | L-glutamic acid diethyl ester, Nylon units | No copolymerization | Did not catalyze the reaction. mdpi.com | mdpi.com |

Another innovative application is in the synthesis of novel cationic lipids for the formation of lipid nanoparticles. google.com These nanoparticles are designed for the delivery of therapeutic agents like nucleic acids. google.comgoogle.com In one synthetic pathway, Ethyl 4-aminobutyrate hydrochloride is a key reactant in the preparation of a lipidic compound. google.com This process involves reacting the hydrochloride salt with other organic molecules to build the complex lipid structure necessary for encapsulating and delivering therapeutic payloads. google.com

Agricultural and Environmental Applications

In the agricultural sector, Ethyl 4-aminobutyrate hydrochloride serves as a precursor for compounds with potential applications in pest control, highlighting its relevance in developing more targeted and environmentally conscious pest management strategies.

Research has demonstrated that derivatives of Ethyl 4-aminobutyrate hydrochloride can function as insect attractants. Specifically, Ethyl 4-isothiocyanatobutyrate (ETCB), which is synthesized from Ethyl 4-aminobutyrate hydrochloride, has been investigated as a potential attractant for the False Chinch Bug (Nysius cymoides), a pest affecting canola fields. areeo.ac.ir

In a laboratory study, the behavioral effect of synthesized ETCB on adult False Chinch Bugs was examined. The synthesis involved a two-step reaction sequence starting from 4-aminobutyric acid, which is converted to Ethyl 4-aminobutyrate hydrochloride and then treated with 1,1'-thiocarbonyldiimidazole (B131065) to yield ETCB. areeo.ac.ir The study indicated that isothiocyanates, like ETCB, are promising candidates for use in baiting systems to attract and manage pest populations. areeo.ac.ir This approach aligns with efforts to find more effective and selective methods for controlling agricultural pests. areeo.ac.ir

Table 2: Synthesis and Application of Ethyl 4-isothiocyanatobutyrate (ETCB)

| Starting Material | Intermediate | Final Product | Target Pest | Application | Reference |

|---|

Q & A

Q. What are the standard methods for synthesizing ethyl 4-aminobutyrate hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves esterification of 4-aminobutyric acid with ethanol under acidic conditions, followed by hydrochloride salt formation. Key steps include:

- Alkylation : Introducing the ethyl group via ethanol in the presence of a catalyst (e.g., acetyl chloride) under inert atmospheres (e.g., argon) .

- Purification : Column chromatography or recrystallization to achieve high purity (>98%) .

- Optimization : Temperature (e.g., 40°C) and solvent choice (e.g., DMF) significantly affect reaction rates and yields (e.g., 74% yield reported under controlled conditions) .

Q. How is the purity of ethyl 4-aminobutyrate hydrochloride validated in research settings?

Analytical methods include:

- Titration : Total nitrogen analysis and acid-base titration to quantify hydrochloride content .

- Chromatography : Thin-layer chromatography (TLC) and HPLC for purity assessment .

- Spectroscopy : NMR (e.g., verifying ester and amine protons) and mass spectrometry (MS) for molecular weight confirmation .

Q. What are the solubility and stability profiles of ethyl 4-aminobutyrate hydrochloride under experimental conditions?

- Solubility : Highly soluble in polar solvents (e.g., water, ethanol) due to its hydrochloride salt form .

- Stability : Degrades at elevated temperatures (>90°C); store at room temperature in airtight containers to prevent hygroscopic absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for ethyl 4-aminobutyrate hydrochloride?

Discrepancies in melting points (e.g., 89–91°C vs. 88°C) may arise from impurities or polymorphic forms. To address this:

Q. What strategies are used to track metabolic pathways of ethyl 4-aminobutyrate hydrochloride in vivo?

Radiolabeled analogs (e.g., ¹⁴C or ³H isotopes) enable metabolic tracing:

- Synthesis : Incorporate isotopic labels at specific positions (e.g., ¹⁴C in the ethyl group) via labeled ethanol or precursors .

- Analytical methods : Liquid scintillation counting or autoradiography to monitor distribution and excretion .

Q. How does ethyl 4-aminobutyrate hydrochloride interact with biological targets, and what assays are used to study these interactions?

The compound’s amino and ester groups facilitate binding to enzymes (e.g., GABA transaminase) or receptors. Common assays include:

Q. What structural analogs of ethyl 4-aminobutyrate hydrochloride show enhanced bioactivity, and how are they designed?

Analogs with modified chain lengths or functional groups (e.g., methyl esters) are explored for improved solubility or target affinity:

Q. How can computational methods predict the physicochemical properties of ethyl 4-aminobutyrate hydrochloride?

Tools like in silico modeling (e.g., COSMO-RS, SwissADME) predict:

- LogP : Hydrophobicity (experimental LogP ≈ -1.2) .

- pKa : Ionization states (amine group pKa ~9.5) .

- GI absorption : High permeability based on polar surface area (TPSA = 52 Ų) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.